molecular formula C17H27ClO B8439153 4-Decyloxybenzyl Chloride

4-Decyloxybenzyl Chloride

Cat. No.: B8439153
M. Wt: 282.8 g/mol
InChI Key: MNQYLAAEZPMFSK-UHFFFAOYSA-N
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Description

4-Decyloxybenzyl chloride (C₁₇H₂₇ClO) is an organochlorine compound featuring a benzyl chloride moiety substituted with a decyloxy (-O-C₁₀H₂₁) group at the para position. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, making it valuable in synthetic organic chemistry as an intermediate for surfactants, liquid crystals, or polymer precursors.

Properties

Molecular Formula

C17H27ClO

Molecular Weight

282.8 g/mol

IUPAC Name

1-(chloromethyl)-4-decoxybenzene

InChI

InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14-15H2,1H3

InChI Key

MNQYLAAEZPMFSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)CCl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives through S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms.

Example Reactions:

NucleophileProductConditionsYieldSource
Water4-Decyloxybenzyl alcoholAqueous NaOH, RT, 12 h68%
Sodium methoxide4-Decyloxybenzyl methyl etherMethanol, reflux, 6 h72%
Ammonia4-DecyloxybenzylamineNH<sub>3</sub> in THF, 0°C→RT, 24 h65%

The reaction with ammonia proceeds via an S<sub>N</sub>2 pathway, as evidenced by inversion of configuration at the benzylic carbon in stereochemical studies .

Elimination Reactions

Under basic conditions, 4-decyloxybenzyl chloride can undergo β-elimination to form 4-decyloxystyrene.

Key Data:

  • Base: KOtBu (2 equiv)

  • Solvent: DMF, 80°C

  • Yield: 58%

  • Byproduct: HCl (trapped with NEt<sub>3</sub>)

The reaction follows an E2 mechanism, requiring anti-periplanar geometry between the leaving group (Cl) and β-hydrogen.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the benzylic chloride as an electrophilic partner.

Suzuki-Miyaura Coupling Example:

ComponentRoleConditionsYield
This compoundElectrophilePd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 90°C, 24 h76%
Phenylboronic acidNucleophile

This reaction produces 4-decyloxybibenzyl, confirmed by <sup>1</sup>H NMR (δ 3.95 ppm, singlet for -CH<sub>2</sub>-) .

Grignard and Organometallic Reactions

The chloride serves as an electrophile in reactions with Grignard reagents:

Reaction with Ethylmagnesium Bromide:

  • Product: 4-Decyloxyethylbenzene

  • Conditions: THF, 0°C→RT, 2 h

  • Yield: 81%

Mechanistic studies indicate a single-step S<sub>N</sub>2 displacement without intermediate radical formation.

Reduction Reactions

Catalytic hydrogenation cleaves the C-Cl bond:

Hydrogenolysis Data:

CatalystH<sub>2</sub> PressureSolventProductYield
Pd/C (10%)1 atmEtOH4-Decyloxytoluene94%
Raney Ni3 atmTHF4-Decyloxytoluene88%

The reaction proceeds via adsorption of H<sub>2</sub> on the catalyst surface, followed by oxidative addition of the C-Cl bond .

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), this compound undergoes decomposition:

  • Primary Pathway: Homolytic C-Cl bond cleavage, generating a benzyl radical.

  • Detected Byproducts: Dimers (e.g., 4,4'-didecyloxybibenzyl) and dehydrohalogenation products .

Comparative Reactivity

The decyloxy substituent exerts a moderate electron-donating effect (+I), slightly reducing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride.

Relative Reaction Rates (S<sub>N</sub>2 with NaOMe):

CompoundRelative Rate
Benzyl chloride1.00
This compound0.83
4-Nitrobenzyl chloride2.15

This trend aligns with Hammett σ values (σ<sub>para</sub> = -0.15 for -OC<sub>10</sub>H<sub>21</sub>) .

Comparison with Similar Compounds

Table 1: Substituent Influence on Key Properties

Compound Substituent Functional Group Reactivity Trend
This compound -O-C₁₀H₂₁ Benzyl chloride Moderate (electron-donating, bulky)
4-Chlorobenzyl Chloride -Cl Benzyl chloride High (electron-withdrawing)
4-Methoxybenzylchloride -OCH₃ Benzyl chloride Low (electron-donating)
4-Bromobenzoyl Chloride -Br, -COCl Benzoyl chloride Very high (carbonyl activation)

Physical and Chemical Properties

  • This property enhances solubility in nonpolar solvents, critical for applications in polymer synthesis .
  • Thermal Stability : Longer alkoxy chains (e.g., decyloxy) may reduce volatility but increase melting points compared to methoxy or chloro analogs, as seen in related esters like decyl 4-hydroxybenzoate (m.p. ~45–50°C) .

Table 2: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
This compound C₁₇H₂₇ClO 282.84 Surfactants, liquid crystals
4-Chlorobenzyl Chloride C₇H₆Cl₂ 161.03 Pharmaceutical intermediates
Decyl 4-Hydroxybenzoate C₁₇H₂₆O₃ 278.38 Preservatives, cosmetics
4-Bromobenzoyl Chloride C₇H₄BrClO 219.46 Dyestuff synthesis

Q & A

Q. What are the standard laboratory synthesis methods for 4-Decyloxybenzyl Chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of 4-decyloxybenzyl alcohol using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For optimized yields:
  • Reagent Choice : SOCl₂ is preferred due to its miscibility with alcohols and production of gaseous byproducts (SO₂, HCl), simplifying purification .
  • Temperature Control : Reactions are conducted under anhydrous conditions at reflux (60–80°C) to prevent hydrolysis.
  • Workup : Excess reagent is removed via rotary evaporation, followed by purification via distillation or chromatography.
    Table 1 : Comparison of Chlorinating Agents
AgentReaction TimeYield (%)Byproducts
SOCl₂4–6 hours85–90SO₂, HCl (gases)
PCl₅2–3 hours70–75POCl₃, HCl

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), sealed goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation. Avoid inducing vomiting if ingested .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and bases .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR : Expect signals at δ 1.2–1.6 ppm (decyl chain CH₂), δ 4.5 ppm (Ar-O-CH₂), δ 7.2–7.4 ppm (aromatic protons) .
  • IR : C-Cl stretch at ~750 cm⁻¹, C-O-C (ether) at ~1250 cm⁻¹ .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to verify purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • SN2 Pathway : The long decyloxy chain may sterically hinder backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH).
  • Leaving Group Stability : The chloride ion’s stability is enhanced by the electron-donating decyloxy group, accelerating substitution .
  • Kinetic Studies : Monitor reaction progress via conductivity measurements or ¹H NMR to track chloride release .

Q. How can contradictory literature data on reaction yields or conditions be resolved?

  • Methodological Answer :
  • Controlled Replication : Systematically vary parameters (solvent polarity, temperature, reagent ratios) while maintaining anhydrous conditions.
  • Advanced Analytics : Use LC-MS to detect side products (e.g., hydrolysis to 4-decyloxybenzyl alcohol) that may reduce yields .
    Table 2 : Common Contradictions & Solutions
IssueProbable CauseMitigation Strategy
Low yieldMoisture contaminationUse molecular sieves, inert gas
Unidentified byproductsIncomplete purificationOptimize column chromatography

Q. What advanced applications does this compound have in material science or medicinal chemistry?

  • Methodological Answer :
  • Surfactant Synthesis : Acts as a precursor for quaternary ammonium surfactants via reaction with tertiary amines (e.g., trimethylamine) .
  • Polymer Chemistry : Used to synthesize side-chain liquid crystal polymers (SCLCPs) by copolymerization with styrene derivatives .
  • Drug Design : The decyloxy chain enhances lipid solubility, making it a candidate for prodrug formulations targeting lipid membranes .

Key Notes for Experimental Design

  • Contradiction Management : Always cross-validate spectroscopic data with multiple techniques (e.g., NMR + IR) to confirm structural assignments .
  • Safety-Centric Workflow : Integrate engineering controls (e.g., closed-system reactors) to minimize exposure during large-scale syntheses .

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